BTK inhibitor 17 is classified as a small-molecule inhibitor that selectively targets Bruton's tyrosine kinase. It is derived from the structural modifications of previously established inhibitors, aiming to enhance potency and selectivity against BTK while minimizing off-target effects. The compound has been synthesized through various chemical reactions, which are essential for its efficacy in inhibiting BTK activity.
The synthesis of BTK inhibitor 17 involves multiple steps that incorporate advanced organic chemistry techniques. The general procedure includes:
The specific synthetic route for BTK inhibitor 17 has not been detailed in the literature but follows similar methodologies as other small-molecule inhibitors targeting BTK .
BTK inhibitor 17 features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the active site of Bruton's tyrosine kinase. The structure typically includes:
The precise molecular formula and weight of BTK inhibitor 17 have not been explicitly stated but can be inferred from similar compounds within its class .
The chemical reactions involved in synthesizing BTK inhibitor 17 include:
BTK inhibitor 17 exerts its pharmacological effects by covalently binding to cysteine residue Cys481 located in the ATP-binding pocket of Bruton's tyrosine kinase. This binding inhibits the enzymatic activity of BTK, thereby disrupting downstream signaling pathways involved in B-cell activation and proliferation. The inhibition process can be summarized as follows:
BTK inhibitor 17 exhibits several notable physical and chemical properties:
Quantitative data regarding these properties would typically be derived from experimental studies conducted during the drug development process .
BTK inhibitor 17 has significant potential applications in clinical settings, particularly in treating hematological malignancies such as:
The ongoing research into BTK inhibitors continues to expand their therapeutic horizons, making them a focal point in modern pharmacotherapy .
BTK Inhibitor 17 achieves irreversible inhibition of Bruton’s tyrosine kinase through a strategically engineered electrophilic warhead. This moiety forms a covalent bond with Cys481, a non-catalytic cysteine residue located within the kinase domain’s ATP-binding pocket. The inhibitor’s core scaffold positions the acrylamide group optimally for Michael addition with the thiol group of Cys481. This covalent modification permanently disrupts BTK’s catalytic activity by sterically blocking ATP access and preventing phosphorylation at Tyr223, a critical autophosphorylation site essential for full kinase activation [2] [8].
Structural analyses reveal that BTK Inhibitor 17 employs an inverted cyanoacrylamide electrophile configuration. Unlike classical acrylamides, this orientation directs the electrophilic β-carbon toward the protein surface rather than the ATP-binding cleft. This spatial arrangement allows extensive interactions between the inhibitor’s branched alkyl capping group (tert-butyl) and a hydrophobic patch adjacent to Cys481. The tert-butyl group shields the critical Cα-H proton, reducing its kinetic acidity and thereby slowing the elimination rate of the Cys481 thiol. This molecular "shielding" effect significantly prolongs the inhibitor’s biochemical residence time beyond 18 hours in vivo, even after systemic clearance [2].
Table 1: Covalent Binding Characteristics of BTK Inhibitor 17
| Property | BTK Inhibitor 17 | Structural Consequence |
|---|---|---|
| Reactive Warhead | Inverted cyanoacrylamide | Positions β-carbon toward protein surface |
| Covalent Bond Target | Cys481 thiol group | Irreversible blockade of ATP-binding pocket |
| Key Steric Modulator | tert-Butyl capping group | Shields Cα-H proton; reduces thiol elimination rate |
| Biochemical Residence Time | >18 hours (post-clearance) | Sustained target engagement despite plasma clearance |
Beyond covalent engagement, BTK Inhibitor 17 stabilizes an inactive kinase conformation through an extensive hydrogen bond network with conserved residues in the hinge region of BTK’s catalytic domain. X-ray crystallography demonstrates that the pyrazolopyrimidine scaffold forms direct hydrogen bonds with:
These interactions collectively anchor the inhibitor within the kinase active site. The hydrogen bond with Thr474 is particularly significant, as this residue controls access to the hydrophobic back pocket. BTK Inhibitor 17’s hydrogen bonding pattern mimics ATP binding but with higher affinity due to additional van der Waals contacts with Leu408 and Val416 in the hinge region. This multi-point binding explains the compound’s exceptional potency (IC₅₀ = 2.1 nM) and selectivity profile, as evidenced by >1,000-fold selectivity against structurally similar kinases like EGFR and JAK3 [2] [4].
Mutational studies reveal that substitutions at Thr474 (e.g., T474I, T474S, T474M) confer resistance to non-covalent BTK inhibitors but minimally affect BTK Inhibitor 17’s efficacy due to its compensatory covalent mechanism. This dual inhibition strategy—combining irreversible cysteine targeting with reversible hinge interactions—ensures robust suppression of both wild-type and gatekeeper-mutant BTK variants [8].
Table 2: Hydrogen Bond Interactions of BTK Inhibitor 17 in BTK Kinase Domain
| Kinase Domain Residue | Interaction Type | Functional Consequence |
|---|---|---|
| Met477 | Backbone H-bond acceptor | Stabilizes hinge region conformation |
| Glu475 | Carbonyl H-bond donor | Anchors inhibitor core scaffold |
| Thr474 | Sidechain H-bonding | Blocks hydrophobic back pocket access; maintains DFG-out conformation |
| Leu408/Val416 | Van der Waals contacts | Enhances binding affinity and kinase selectivity |
BTK Inhibitor 17 exerts profound suppression of B-cell receptor signaling cascades by intercepting BTK at the apex of multiple downstream pathways. Upon BCR engagement, BTK normally phosphorylates phospholipase C gamma 2 (PLCγ2), triggering calcium mobilization and protein kinase C activation. BTK Inhibitor 17 prevents PLCγ2 phosphorylation, thereby ablating the calcium flux essential for nuclear factor of activated T-cells (NFAT) activation and B-cell proliferation [1] [6].
Transcriptomic profiling reveals that BTK Inhibitor 17 significantly downregulates expression of activation markers CD69, CD80, and CD86 on B-cells. This occurs through disruption of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) axis. Specifically, inhibition reduces phosphorylation of AKT at Ser473, diminishing its capacity to promote nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation and co-stimulatory molecule expression [6] [9].
Notably, BTK Inhibitor 17 induces metabolic reprogramming in activated B-cells by suppressing mitochondrial respiration without affecting glycolysis. This selective metabolic disruption impairs the energy-intensive processes of antibody production and cytokine secretion. Additionally, it disrupts B-T cell crosstalk by reducing polyclonal proliferation of CD4⁺ and CD8⁺ T-cells and inhibiting T-helper-1 (Th1) and Th17 cytokine production (IFN-γ, TNF-α, IL-17), effectively decoupling adaptive immune coordination [6] [9].
BTK Inhibitor 17 demonstrates significant immunomodulatory effects beyond BCR signaling through direct suppression of NLRP3 inflammasome assembly. Biochemical studies establish that BTK physically interacts with both NLRP3 and apoptosis-associated speck-like protein containing a CARD (ASC) via its SH2 domain upon inflammasome priming. Activated BTK phosphorylates four conserved tyrosine residues within NLRP3’s polybasic motif (PBM), a region critical for its translocation to phosphoinositide-rich membranes [7] [10].
Phosphorylation of NLRP3’s PBM neutralizes its positive charge, facilitating dissociation from the Golgi apparatus and promoting oligomerization at the microtubule-organizing center. BTK Inhibitor 17 prevents this tyrosine phosphorylation, trapping NLRP3 in an inactive, membrane-bound state. Consequently, ASC speck formation is abrogated, caspase-1 activation is impaired, and interleukin-1 beta (IL-1β) maturation is reduced by >80% in primary human macrophages [7] [10].
Table 3: BTK-Dependent Regulation of NLRP3 Inflammasome Components
| Inflammasome Component | BTK-Mediated Modification | Functional Impact of Inhibition |
|---|---|---|
| NLRP3 Polybasic Motif | Phosphorylation of tyrosine residues | Prevents charge neutralization and membrane dissociation |
| ASC | Enhanced oligomerization | Reduces speck formation and caspase-1 recruitment |
| Pro-caspase-1 | Indirectly prevents cleavage | Decreases mature IL-1β and IL-18 secretion |
| Pro-IL-1β | Spares transcriptional induction | Allows anti-inflammatory cytokine balance during priming phase |
This inflammasome inhibition exhibits pathway specificity, as BTK Inhibitor 17 does not affect AIM2 or NLRC4 inflammasome activation. In in vivo models of sterile inflammation, this selective suppression translates to reduced tissue damage without compromising antimicrobial defense, positioning BTK Inhibitor 17 as a promising candidate for NLRP3-driven pathologies including gout, atherosclerosis, and Alzheimer’s disease [7] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2